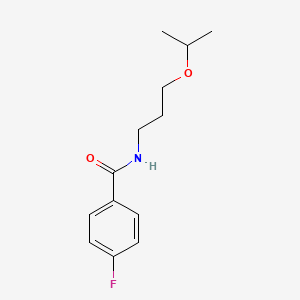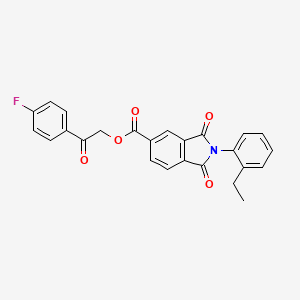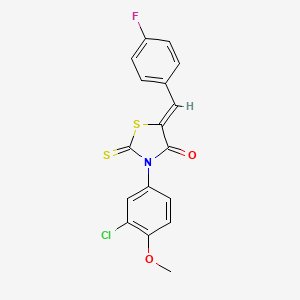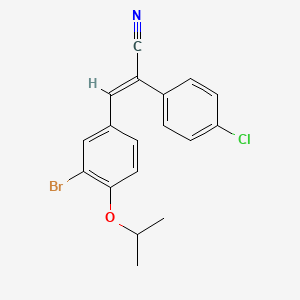![molecular formula C17H20FNO4S B4628692 N-[3-(4-fluorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4628692.png)
N-[3-(4-fluorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including N-[3-(4-fluorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide, involves several key steps that are critical for the formation of the final product. Techniques such as In(III)-catalyzed couplings of propargylamine and N-fluorobenzenesulfonimide under mild conditions have been developed for the synthesis of related sulfonamide compounds (Samanta & Hajra, 2018). Additionally, the use of N-fluorobenzenesulfonimide has been explored for the fluorination of various compounds, showcasing its versatility in the synthesis process (Yasui et al., 2011).
Molecular Structure Analysis
Understanding the molecular structure of sulfonamide derivatives is crucial for their potential application in various fields. Crystal structure analysis has provided insights into the molecular conformations and the stabilization by different intramolecular interactions (Shakuntala et al., 2017). Moreover, the crystal structures of similar compounds have shown how supramolecular architectures are controlled by various weak intermolecular interactions, providing a deeper understanding of their chemical behavior (Rodrigues et al., 2015).
Chemical Reactions and Properties
The reactivity of this compound and similar compounds can be influenced by the presence of specific functional groups. Research has shown that the reaction of propenylbenzene derivatives with N,N-dibromobenzenesulfonamide can produce various bromo-substituted analogs, indicating the potential for diverse chemical modifications (Adachi & Otsuki, 1976).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as water solubility, are critical for their application in different environments. For instance, poor water solubility (<15 μg/mL; pH 7.4) has been observed in some sulfonamide compounds, necessitating the development of formulations for their delivery in biological systems (Mun et al., 2012).
Applications De Recherche Scientifique
Cancer Therapeutic Development
One study explored the structure-activity relationships of 2,2-dimethyl-2H-chromene-based arylsulfonamide analogs, highlighting their role as inhibitors in the HIF-1 pathway, a critical area in cancer research. The findings indicate that certain structural modifications can improve the pharmacological properties of these compounds, making them potential candidates for cancer therapeutics (Mun et al., 2012).
Enzyme Inhibition for Disease Treatment
Another study focused on the synthesis and evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases. The compounds demonstrated significant inhibition in vitro, suggesting their potential for therapeutic applications in neurological disorders (Röver et al., 1997).
Material Science and Chemical Synthesis
Research in material science has led to the development of new synthesis methods for platinum(II) dithiocarbimato complexes using 4-iodobenzenesulfonamide or 4-fluorobenzenesulfonamide. These complexes have potential applications in catalysis and material science due to their unique structural properties (Amim et al., 2008).
Pharmaceutical Development
Flubendiamide, a compound related to the chemical structure of interest, has been identified as a novel insecticide with high activity against lepidopterous insect pests. Its unique chemical structure, which includes a heptafluoroisopropyl group and a sulfonylalkyl group, contributes to its exceptional insecticidal activity, highlighting the broader potential of similar compounds in agricultural applications (Tohnishi et al., 2005).
Biochemical Evaluation
A study on the synthesis and biochemical evaluation of thiourea derivatives bearing the benzenesulfonamide moiety for antimycobacterial activity underscores the potential of these compounds in combating tuberculosis. Some derivatives exhibited significant activity against Mycobacterium tuberculosis, demonstrating the relevance of sulfonamide derivatives in developing new antimicrobial agents (Ghorab et al., 2017).
Propriétés
IUPAC Name |
N-[3-(4-fluorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO4S/c1-22-16-10-9-15(12-17(16)23-2)24(20,21)19-11-3-4-13-5-7-14(18)8-6-13/h5-10,12,19H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQOWPQKHQPNGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxyethyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,3]thiazol-2-ylcarbamate](/img/structure/B4628612.png)

![3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4628621.png)
![ethyl 4-{[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B4628625.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4628632.png)

![2-{2-[(3-chloro-4,5-dimethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4628642.png)


![N-{2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4628664.png)

![N-(2,6-diethylphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4628688.png)
![4-bromo-2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4628698.png)
![4-[(2-{[(3-methoxyphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4628706.png)